molecular formula C16H17ClN2O3S3 B2385915 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide CAS No. 1050212-45-7

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide

Cat. No.: B2385915
CAS No.: 1050212-45-7
M. Wt: 416.95
InChI Key: DBJMQOCTRUTFFJ-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 5-chlorothiophene sulfonyl group and a 4-(methylthio)phenyl substituent. Its molecular structure combines a pyrrolidine backbone with sulfur-containing substituents, which may influence lipophilicity, metabolic stability, and target binding compared to related compounds.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methylsulfanylphenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S3/c1-23-12-6-4-11(5-7-12)18-16(20)13-3-2-10-19(13)25(21,22)15-9-8-14(17)24-15/h4-9,13H,2-3,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJMQOCTRUTFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19ClN2O3S3
  • Molecular Weight : 431.0 g/mol
  • CAS Number : 1097624-75-3

Structural Features

The structure includes a pyrrolidine core with a sulfonyl group attached to a 5-chlorothiophene moiety and a methylthio-substituted phenyl ring. This unique combination of functional groups is believed to enhance its biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, which may extend to this compound.
  • Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Targeting Enzymes : The sulfonyl group may facilitate interactions with enzyme active sites, leading to inhibition.
  • Modulating Cell Signaling Pathways : The presence of the thiophene and methylthio groups may influence cellular signaling pathways associated with growth and apoptosis.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4-(1H-benzimidazol-2-yl)phenyl)-1-(5-chlorothiophen-2-yl)sulfonamideBenzimidazole core, sulfonamide linkageAnticancer, antimicrobial
1-(5-chlorothiophen-2-yl)sulfonamideSimplified thiophene-sulfonamide structureAntimicrobial
Piperidinyl-thiophene derivativesPiperidine ring with thiophene substituentsCardiac electrophysiology

The unique combination of functional groups in this compound enhances its therapeutic potential compared to other similar compounds.

Antimicrobial Activity Study

In a study examining the antimicrobial properties of sulfonamide derivatives, it was found that compounds with thiophene moieties exhibited significant activity against various bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains.

Anticancer Efficacy Research

Another research focused on the anticancer potential of sulfonamide derivatives demonstrated that compounds with similar structures effectively inhibited the growth of cancer cells in vitro. These findings suggest that this compound could be further explored for its anticancer properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Sulfonyl/Amide Substituents Molecular Formula* Key Notes
Target Compound Pyrrolidine 5-Chlorothiophen-2-yl sulfonyl; 4-(methylthio)phenyl C₁₇H₁₈ClN₂O₃S₃ High sulfur content; patent-like
1-((4-Fluorophenyl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)pyrrolidine-2-carboxamide Pyrrolidine 4-Fluorophenyl sulfonyl; 4-(trifluoromethoxy)phenyl C₁₈H₁₅F₄N₂O₄S Discontinued; fluorinated substituents
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Pyrrolidine Hydroxy group; 4-methylthiazol-5-yl benzyl C₁₇H₂₀N₂O₂S Chiral configuration; therapeutic potential
(E)-1-((4-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide Piperidine 4-(methylthio)phenyl sulfonyl; phenyldiazenylphenyl C₂₅H₂₅N₄O₃S₂ Piperidine core; azo group

*Molecular formulas estimated based on substituents; exact values may vary.

Key Structural Differences :

  • Amide Substituents : The 4-(methylthio)phenyl group contrasts with thiazolyl () or diazenylphenyl () moieties, which may alter hydrogen bonding and hydrophobic interactions.

Physicochemical Properties

  • Molecular Weight : Estimated at ~437 g/mol, the compound falls within the typical range for drug-like molecules but is heavier than simpler analogs (e.g., : ~392 g/mol).

Preparation Methods

Synthetic Routes

Route 1: Sequential Amide Coupling and Sulfonylation

This two-step approach involves synthesizing the pyrrolidine-2-carboxamide intermediate followed by sulfonylation with 5-chlorothiophene-2-sulfonyl chloride (Figure 1).

Step 1: Synthesis of N-(4-(Methylthio)phenyl)pyrrolidine-2-carboxamide
  • Reagents : Pyrrolidine-2-carboxylic acid, 4-(methylthio)aniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).
  • Conditions :
    • Activation of the carboxylic acid using EDCl/HOBt in dichloromethane (DCM) at 0–25°C for 1–2 hours.
    • Coupling with 4-(methylthio)aniline in the presence of triethylamine (TEA) as a base.
  • Yield : 70–85% after purification via silica gel chromatography (eluent: ethyl acetate/hexane).
Step 2: Sulfonylation with 5-Chlorothiophene-2-sulfonyl Chloride
  • Reagents : 5-Chlorothiophene-2-sulfonyl chloride, DCM, TEA.
  • Conditions :
    • Reaction at 0°C for 30 minutes, followed by stirring at 25°C for 12–18 hours.
    • Quenching with water and extraction with DCM.
  • Yield : 65–78% after recrystallization from ethanol/water.

Key Advantages :

  • Avoids Mitsunobu reaction conditions, minimizing impurities.
  • High atom economy and scalability.

Route 2: One-Pot Sulfonylation and Amide Formation

This method integrates sulfonylation and amide coupling in a single pot, reducing purification steps (Figure 2).

Procedure:
  • Reagents : Pyrrolidine-2-carboxylic acid, 5-chlorothiophene-2-sulfonyl chloride, 4-(methylthio)aniline, thionyl chloride (SOCl₂), TEA.
  • Conditions :
    • Convert pyrrolidine-2-carboxylic acid to its acid chloride using SOCl₂ in DCM at reflux (2 hours).
    • Add 4-(methylthio)aniline and TEA sequentially, followed by 5-chlorothiophene-2-sulfonyl chloride.
    • Stir at 25°C for 24 hours.
  • Yield : 60–70% after flash chromatography (eluent: methanol/DCM).

Challenges :

  • Competing side reactions may require rigorous temperature control.
  • Lower yield compared to Route 1 due to intermediate instability.

Optimization and Process Considerations

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation efficiency by stabilizing intermediates.
  • Ethanol/water mixtures are preferred for recrystallization to improve purity (>98% by HPLC).

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates sulfonylation by activating the sulfonyl chloride (10 mol% loading).
  • Molecular sieves : Mitigate hydrolysis of sulfonyl chloride during prolonged reactions.

Characterization Data

Parameter Reported Values Source
Melting Point 178–182°C
¹H NMR (CDCl₃) δ 7.45 (d, 2H, ArH), 7.28 (d, 2H, ArH), 3.92 (s, 3H, SCH₃), 3.65 (m, 1H, pyrrolidine), 2.45 (m, 4H, pyrrolidine)
¹³C NMR δ 170.2 (C=O), 138.5 (C-SO₂), 132.1 (thiophene), 128.4 (ArC), 16.1 (SCH₃)
IR (KBr) 1685 cm⁻¹ (C=O), 1340–1150 cm⁻¹ (SO₂ asym/sym)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Critical Analysis of Methodologies

Route 1 vs. Route 2

  • Route 1 offers higher yields and easier purification but requires sequential steps.
  • Route 2 is faster but less efficient for large-scale synthesis due to side reactions.

Industrial Applicability

  • Cost Efficiency : Route 1 is preferred for bulk production due to lower reagent costs (EDCl/HOBt vs. SOCl₂).
  • Green Chemistry : Ethanol/water recrystallization aligns with sustainable practices.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide?

  • Methodology : Multi-step synthesis typically involves coupling reactions (e.g., sulfonylation of the pyrrolidine core with 5-chlorothiophene-2-sulfonyl chloride) followed by amidation using 4-(methylthio)aniline. Purification via column chromatography or HPLC is critical to isolate intermediates and the final product . Optimization of solvent systems (e.g., DMF for sulfonylation) and catalysts (e.g., DMAP for amide bond formation) is recommended .

Q. How should researchers ensure structural integrity and purity during synthesis?

  • Methodology : Employ spectroscopic validation (¹H/¹³C NMR, IR) to confirm bond formation and functional groups. High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity ≥95% should be confirmed via HPLC with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood due to potential toxicity (Category 4 acute toxicity for similar sulfonamides). Follow institutional guidelines for waste disposal, particularly for chlorinated and sulfur-containing byproducts .

Q. How can reaction conditions be optimized for higher yield?

  • Methodology : Utilize statistical experimental design (e.g., Box-Behnken or factorial designs) to evaluate variables like temperature, solvent polarity, and stoichiometry. Computational tools (e.g., density functional theory) predict reaction pathways and transition states to guide optimization .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed biological activity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes or receptors). Compare results with in vitro assays (e.g., IC₅₀ measurements). Discrepancies may arise from solvation effects or conformational flexibility; MD simulations over 100 ns can refine binding models .

Q. What advanced spectroscopic techniques characterize dynamic molecular behavior?

  • Methodology : Variable-temperature NMR (VT-NMR) probes conformational changes in the pyrrolidine ring. Solid-state NMR or X-ray crystallography (if crystals are obtainable) resolves stereochemistry and crystal packing effects. Time-resolved IR spectroscopy monitors reaction intermediates .

Q. How do structural modifications impact metabolic stability in pharmacological studies?

  • Methodology : Introduce isotopic labeling (e.g., ¹⁴C at the pyrrolidine carboxamide) to track metabolic pathways in hepatocyte assays. LC-MS/MS identifies metabolites, while QSAR models correlate substituents (e.g., chloro vs. methylthio groups) with half-life in microsomal stability tests .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Continuous flow reactors enhance reproducibility by controlling residence time and mixing efficiency. Design of experiments (DoE) identifies critical quality attributes (CQAs) for scale-up .

Q. How can interdisciplinary collaboration enhance data interpretation?

  • Methodology : Integrate cheminformatics (e.g., PubChem data mining) with bioassay results to prioritize analogs. Collaborative platforms (e.g., CRDC classifications for chemical engineering) standardize data sharing across pharmacology, materials science, and computational chemistry teams .

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